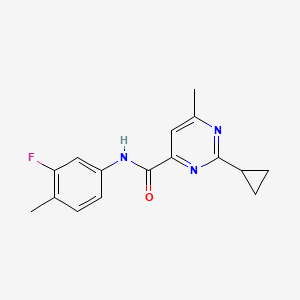
2-Cyclopropyl-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidine-4-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidine core substituted with cyclopropyl, fluoro, and methyl groups, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Substitution Reactions: Introduction of the cyclopropyl group can be achieved via cyclopropanation reactions using diazo compounds and transition metal catalysts.
Fluorination and Methylation: The fluoro and methyl groups are introduced through electrophilic aromatic substitution reactions using appropriate reagents such as fluorine gas or methyl iodide.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-Cyclopropyl-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the treatment of cancer, inflammation, and infectious diseases.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to downstream effects on cellular pathways. The specific pathways involved depend on the biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-4-methylpyrimidine-5-carboxamide: Similar structure but lacks the fluoro and phenyl groups.
N-(3-Fluoro-4-methylphenyl)-6-methylpyrimidine-4-carboxamide: Similar structure but lacks the cyclopropyl group.
Uniqueness
2-Cyclopropyl-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidine-4-carboxamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, while the fluoro and methyl groups contribute to its biological activity and specificity.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for the development of new therapeutic agents and advanced materials.
Properties
IUPAC Name |
2-cyclopropyl-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O/c1-9-3-6-12(8-13(9)17)19-16(21)14-7-10(2)18-15(20-14)11-4-5-11/h3,6-8,11H,4-5H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQKBDSSZFZHHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC(=NC(=C2)C)C3CC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
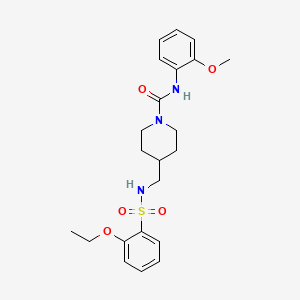
![7-methyl-3-(3-methylbutyl)-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile](/img/structure/B2450644.png)
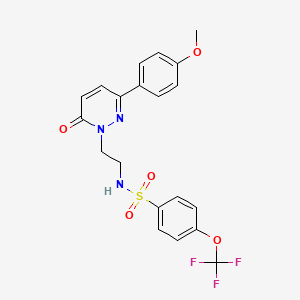
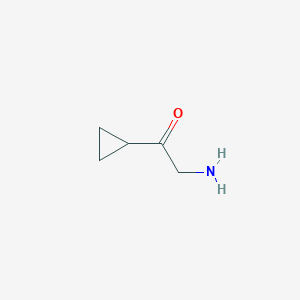

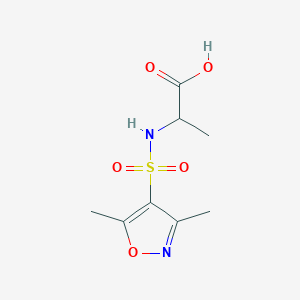
![N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2450655.png)
![1-(3-Oxo-3-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}propyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2450657.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2450658.png)
![N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-chlorobenzamide](/img/structure/B2450659.png)
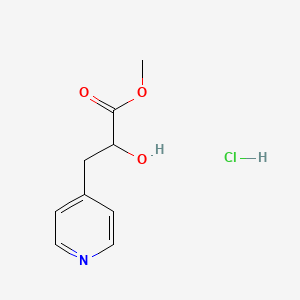
![2-[4-Methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2450663.png)
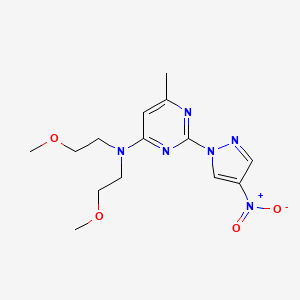
![(E)-4-(Dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide](/img/structure/B2450665.png)
